molecular formula C14H21NO2 B5873898 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine

4-[2-(3,4-dimethylphenoxy)ethyl]morpholine

Cat. No. B5873898
M. Wt: 235.32 g/mol
InChI Key: FOGHINOQQGKSDD-UHFFFAOYSA-N
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Description

4-[2-(3,4-dimethylphenoxy)ethyl]morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine is not fully understood. However, it is believed to exert its pharmacological effects through its interaction with specific receptors in the central nervous system. It has been shown to bind to the μ-opioid receptor, which is involved in pain modulation. It has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
4-[2-(3,4-dimethylphenoxy)ethyl]morpholine has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant properties. Furthermore, it has been shown to have the ability to cross the blood-brain barrier, making it a potential drug delivery system for the central nervous system. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine in lab experiments is its potential as a drug delivery system for the central nervous system. It has also been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a useful tool for studying these processes. However, one limitation is the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are several possible future directions for the study of 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine. One direction is the further investigation of its potential as a drug delivery system for the central nervous system. Another direction is the study of its potential as a radioligand in PET imaging. Furthermore, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base to form 3,4-dimethylphenoxypropyl chloride. The second step involves the reaction of 3,4-dimethylphenoxypropyl chloride with morpholine in the presence of a base to form 4-[2-(3,4-dimethylphenoxy)ethyl]morpholine. The final product can be purified through recrystallization or chromatography.

Scientific Research Applications

4-[2-(3,4-dimethylphenoxy)ethyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier. Furthermore, it has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.

properties

IUPAC Name

4-[2-(3,4-dimethylphenoxy)ethyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12-3-4-14(11-13(12)2)17-10-7-15-5-8-16-9-6-15/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGHINOQQGKSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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